molecular formula C5H8O3 B13451903 2-Methoxybut-3-enoic acid CAS No. 1035816-01-3

2-Methoxybut-3-enoic acid

Cat. No.: B13451903
CAS No.: 1035816-01-3
M. Wt: 116.11 g/mol
InChI Key: OYVQYVPEQYANHS-UHFFFAOYSA-N
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Description

2-Methoxybut-3-enoic acid is an organic compound with the molecular formula C5H8O3. It is characterized by the presence of a methoxy group (-OCH3) attached to a butenoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxybut-3-enoic acid can be achieved through several methods. One common approach involves the reaction of methoxyacetaldehyde with malonic acid in the presence of a base, followed by decarboxylation. Another method includes the esterification of this compound with methanol, followed by hydrolysis to yield the desired acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and hydrolysis processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxybut-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

    Oxidation: Formation of methoxybutanal or methoxybutanone.

    Reduction: Formation of 2-methoxybutanoic acid.

    Substitution: Formation of various substituted butenoic acids depending on the nucleophile used.

Scientific Research Applications

2-Methoxybut-3-enoic acid finds applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methoxybut-3-enoic acid involves its interaction with various molecular targets and pathways. The methoxy group and the double bond play crucial roles in its reactivity and binding affinity. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybutanoic acid: Similar structure but lacks the double bond.

    3-Methoxybut-2-enoic acid: Positional isomer with the methoxy group at a different position.

    2-Methoxy-3-butenoic acid: Another positional isomer with different reactivity.

Uniqueness

2-Methoxybut-3-enoic acid is unique due to the presence of both a methoxy group and a double bond, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in synthetic chemistry and various applications.

Properties

IUPAC Name

2-methoxybut-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-3-4(8-2)5(6)7/h3-4H,1H2,2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVQYVPEQYANHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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